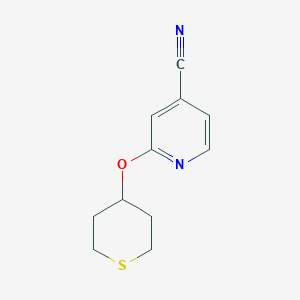

2-(Thian-4-yloxy)pyridine-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-yloxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c12-8-9-1-4-13-11(7-9)14-10-2-5-15-6-3-10/h1,4,7,10H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFNBLZIVQQWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Thian 4 Yloxy Pyridine 4 Carbonitrile and Analogues

Precursor Synthesis and Functionalization for the Pyridine-4-carbonitrile Core

The pyridine-4-carbonitrile scaffold is a common structural motif in pharmacologically active compounds. Its synthesis can be achieved through various cyclocondensation reactions or by functionalizing a pre-existing pyridine (B92270) ring.

The construction of the pyridine ring bearing a nitrile group at the C-4 position often employs multicomponent reactions that build the heterocyclic system from acyclic precursors. A prevalent strategy involves the condensation of carbonyl compounds with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetamide. researchgate.netacs.org

For instance, a one-pot reaction involving an appropriate aldehyde, an acetyl-containing compound, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridine derivatives. nih.gov Similarly, the cyclocondensation of 4-bromobenzaldehyde (B125591) with cyanoacetamide in the presence of a base like piperidine (B6355638) is a documented method for producing a functionalized 2-hydroxypyridine-3,5-dicarbonitrile scaffold. nih.gov These methods allow for the introduction of various substituents onto the pyridine ring, providing a versatile platform for generating analogues.

Another approach involves the modification of an existing pyridine derivative. For example, 4-chloropyridine (B1293800) hydrochloride can serve as a starting material for introducing a cyano-containing side chain. google.com Furthermore, pyridine N-oxides can be converted into cyanopyridines. The reaction of 3-(ethoxycarbonyl)pyridine N-oxide with trimethylsilyl (B98337) cyanide, for instance, yields ethyl 6-cyanonicotinate, demonstrating a method for introducing a cyano group onto the ring. mdpi.com

Table 1: Selected Methods for Pyridinecarbonitrile Synthesis

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Acetyl compound, Ethyl cyanoacetate | Ammonium acetate, CAN | Substituted Pyridine-3-carbonitrile | nih.gov |

| 4-Bromobenzaldehyde, Cyanoacetamide | Piperidine | Substituted Pyridine-3,5-dicarbonitrile | nih.gov |

| 3-(Ethoxycarbonyl)pyridine N-oxide | Trimethylsilyl cyanide, TEA | Pyridine-2-carbonitrile derivative | mdpi.com |

For the subsequent ether linkage formation via O-alkylation, a hydroxyl group is required at the C-2 position of the pyridine ring. These intermediates, which exist in tautomeric equilibrium with their corresponding pyridin-2(1H)-one form, are often synthesized through cyclization reactions.

A common and efficient method is the one-pot synthesis where components such as an acetylthiophene, a pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate are refluxed together to form a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. nih.gov This product, the pyridone tautomer, is the direct precursor for O-alkylation. Another established route involves the cyclocondensation of an aldehyde with cyanoacetamide in the presence of piperidine, which yields a piperidinium (B107235) 3,5-dicyano-6-hydroxy-pyridin-2-olate salt, providing the required 2-hydroxy pyridine structure. nih.gov

Synthesis of Thian-4-ol Derivatives for the Ether Linkage

The second key component, thian-4-ol (tetrahydro-2H-thiopyran-4-ol), provides the sulfur-containing cycloalkyl group for the ether linkage. The synthesis of this intermediate typically proceeds via a two-step sequence: construction of the thian-4-one (tetrahydro-4H-thiopyran-4-one) ring, followed by reduction of the ketone.

The synthesis of the tetrahydro-4H-thiopyran-4-one core can be accomplished through various methods, including cycloaddition reactions. researchgate.netnih.gov For example, hetero-Diels–Alder reactions between a thio-containing dienophile and a suitable diene can form the six-membered thiopyran ring system. nih.gov An alternative approach is the cyclization of acyclic precursors. For instance, the cyclisation of diethyl malonate with a sulfur-containing dielectrophile like bis(2-chloroethyl) sulfide, analogous to the synthesis of pyran derivatives, can be envisioned to form the corresponding diethyl thian-4,4-dicarboxylate, which can then be hydrolyzed and decarboxylated. ijprajournal.com Once the thian-4-one precursor is obtained, it can be readily reduced to thian-4-ol using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Formation of the 2-(Thian-4-yloxy)pyridine Ether Linkage

The final and crucial step in the synthesis is the formation of the ether bond connecting the pyridine and thian rings. This can be accomplished primarily through two strategic approaches: O-alkylation of a pyridine-2-ol intermediate or nucleophilic substitution on a 2-halopyridine.

This strategy involves the reaction of a substituted pyridine-2-ol (or its pyridin-2-one tautomer) with an activated thian-4-ol derivative. The hydroxyl group of thian-4-ol is typically converted into a better leaving group, such as a tosylate, mesylate, or halide, before reaction.

The O-alkylation of pyridin-2-ones is a well-established transformation. nih.govrsc.org The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium bicarbonate, to deprotonate the pyridin-2-ol, forming a pyridin-2-olate anion. nih.gov This anion then acts as a nucleophile, attacking the electrophilic carbon of the activated thian derivative to form the desired ether. A significant challenge in this reaction is the potential for competing N-alkylation of the pyridin-2-one tautomer. researchgate.net The regioselectivity (N- versus O-alkylation) can often be controlled by the choice of solvent, base, and alkylating agent. researchgate.netnih.gov

Table 2: General Conditions for O-Alkylation of Pyridin-2-ones

| Pyridine Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Substituted Pyridin-2-one | Alkyl Halide | Sodium Bicarbonate | Methanol/Water | O-Alkylated Pyridine | nih.gov |

| Pyridin-2-ol | Diazoacetate | TfOH (catalyst) | EtOAc | O-Alkylated Pyridine | rsc.org |

An alternative and widely used method for ether formation is the Williamson ether synthesis. In this context, it involves the reaction of a 2-halopyridine-4-carbonitrile (where the halogen is typically chlorine or bromine) with thian-4-ol.

This reaction requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the hydroxyl group of thian-4-ol, forming the corresponding thian-4-olate anion. This potent nucleophile then displaces the halide from the C-2 position of the pyridine ring in a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction relies on the activation of the pyridine ring towards nucleophilic attack, which is facilitated by the electron-withdrawing nitrile group at the C-4 position. This strategy necessitates the prior synthesis of the 2-halopyridine-4-carbonitrile precursor, which can be prepared from the corresponding pyridine-2-ol intermediate using reagents like phosphorus oxychloride or phosphorus pentachloride.

Advanced Synthetic Protocols for 2-(Thian-4-yloxy)pyridine-4-carbonitrile

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. researchgate.netbohrium.com This approach is favored for its atom economy, reduced number of purification steps, and the ability to generate complex molecules from simple starting materials. researchgate.net

For the synthesis of pyridine derivatives, MCRs often involve the condensation of aldehydes, active methylene compounds (like malononitrile), and a nitrogen source. acs.orgproquest.com A typical MCR for a pyridine-4-carbonitrile scaffold might involve the reaction of an aldehyde, malononitrile, and a thiol, catalyzed by a base. acs.org The choice of catalyst and solvent can significantly influence the reaction pathway and yield. For instance, an amine base in ethanol (B145695) or an ionic base in acetonitrile (B52724) can catalyze the reaction through different mechanistic pathways. acs.org

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Aldehydes, malononitrile, thiols | Amine base/ethanol or Ionic base/acetonitrile | Pyridine-3,5-dicarbonitriles | acs.org |

| Aldehydes, malononitrile, ammonium acetate, ketones | Fe3O4@g-C3N4-SO3H/water | Polysubstituted pyridines | researchgate.net |

| Alkynone, 1,3-dicarbonyl compound, ammonium acetate | Alcoholic solvent | Polysubstituted pyridines | organic-chemistry.org |

Catalytic Synthetic Techniques, including Metal-Free and Transition Metal-Catalyzed Methods

Catalysis plays a crucial role in modern organic synthesis, offering pathways to reactions that would otherwise be difficult or impossible. Both metal-free and transition-metal-catalyzed methods are employed in the synthesis of pyridine derivatives.

Metal-Free Methods: Metal-free catalysis often relies on the use of organocatalysts or acidic/basic conditions to promote reactions. For instance, the synthesis of polysubstituted pyridines can be achieved through a one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent without the need for an additional acid catalyst. organic-chemistry.org

Transition Metal-Catalyzed Methods: Transition metals like palladium, copper, and nickel are widely used to catalyze cross-coupling and C-H functionalization reactions, which are powerful tools for constructing substituted pyridine rings. nih.gov For example, a palladium-catalyzed decarboxylative ortho-heteroarylation of pyridine N-oxides with heteroarylcarboxylic acids allows for the introduction of various functional groups. nih.gov Copper-catalyzed methods have been developed for the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates to form highly substituted pyridines. organic-chemistry.org

| Catalyst System | Reaction Type | Product | Reference |

| Pd/C/K-10 montmorillonite | Domino cyclization-oxidative aromatization | Substituted pyridines | organic-chemistry.org |

| Copper | Cross-coupling | Highly substituted pyridines | organic-chemistry.org |

| Nickel/Lewis acid | C-4 alkylation of pyridines | C-4 alkylated pyridines | nih.gov |

One-Pot Synthetic Protocols

One-pot syntheses combine multiple reaction steps in a single reaction vessel, avoiding the isolation and purification of intermediates. This approach is efficient in terms of time, resources, and waste reduction. nih.gov The synthesis of pyridine derivatives often utilizes one-pot procedures. For example, a one-pot, three-component synthesis of polysubstituted pyridines can be achieved through a catalytic intermolecular aza-Wittig/Diels-Alder sequence. nih.gov Another example is the synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile in a one-pot manner from 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate. nih.gov

Regiocontrolled Synthesis of Substituted Heterocycles

Regiocontrol, the ability to control the position of substitution on a molecule, is a critical aspect of synthetic chemistry. For pyridine synthesis, regiocontrolled methods ensure the desired placement of functional groups on the pyridine ring. acs.org A notable strategy involves the [4+2] cycloaddition of oximinosulfonates with conjugated dienes, which provides a regiocontrolled route to substituted pyridines. acs.org This method offers regiochemistry opposite to that of standard imino Diels-Alder reactions. acs.org The resulting tetrahydropyridine (B1245486) cycloadducts can then be converted to the corresponding pyridines. acs.org

Dearomatization Strategies in Pyridine Ring Functionalization

Dearomatization is a powerful strategy for the functionalization of aromatic rings like pyridine. researchgate.net Since pyridine is electron-deficient, it is generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly after activation of the nitrogen atom. researchgate.netmdpi.com

Nucleophilic dearomatization of activated pyridines is a common approach to synthesize dihydropyridines, which are versatile synthetic intermediates. mdpi.com Activation is typically achieved by N-functionalization, forming N-acyl, N-sulfonyl, or N-alkylpyridinium salts, which are then attacked by nucleophiles. mdpi.com A chiral copper complex, for instance, can catalyze the C-4 regioselective addition of styrenes to pyridines. mdpi.com The resulting dihydropyridines can be either reduced to piperidines or oxidized back to functionalized pyridines. nih.gov

Functional Group Transformations and Derivatizations of the this compound Scaffold

Once the core this compound scaffold is synthesized, further modifications can be made through functional group transformations. The nitrile group and the pyridine ring itself are key sites for such derivatizations.

The nitrile group (-CN) is a versatile functional group that can be converted into various other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. nih.gov These transformations open up avenues for further derivatization, such as amide coupling reactions.

The pyridine ring can also be functionalized. For example, the nitrogen atom can be oxidized to an N-oxide, which can then facilitate substitution reactions at the 2- and 6-positions. nih.gov Additionally, C-H functionalization techniques can be employed to introduce substituents at various positions on the pyridine ring. nih.gov

An interesting transformation is the "nitrogen-to-functionalized carbon atom transmutation," where the nitrogen atom of the pyridine ring is replaced by a carbon atom, converting the pyridine to a benzene (B151609) ring. nih.govrsc.org This process involves ring-opening, olefination, electrocyclization, and aromatization, allowing for the installation of a variety of functional groups in place of the nitrogen. nih.govrsc.org

| Starting Material | Reagents | Product |

| Pyridine N-oxides | Grignard reagents, Acetic anhydride | 2-Substituted pyridines nih.gov |

| Pyridine | Olefination partners | Functionalized benzenes nih.govrsc.org |

| 2-chloropyridine-3,4-dicarbonitriles | Sodium methoxide | 2-methoxypyridine-3,4-dicarbonitriles researchgate.net |

Chemical Transformations and Reactivity Profile of 2 Thian 4 Yloxy Pyridine 4 Carbonitrile

Reactivity of the Pyridine-4-carbonitrile Moiety

The pyridine-4-carbonitrile portion of the molecule is the primary site of reactivity, influenced by the electron-withdrawing nature of both the ring nitrogen and the nitrile group.

Transformations at the Nitrile Group

The cyano group at the 4-position of the pyridine (B92270) ring is a versatile functional group that can undergo a variety of chemical transformations. These reactions are fundamental in modifying the molecular structure to produce derivatives such as carboxylic acids, amides, amines, or ketones.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either isonicotinamide (B137802) or isonicotinic acid. Complete hydrolysis to the carboxylic acid is a common transformation. For instance, the conversion of 4-cyanopyridine (B195900) to isonicotinic acid can be achieved using resting cells of Pseudomonas putida containing a nitrilase enzyme, demonstrating a high-yield biocatalytic route. researchgate.net Continuous hydrolysis processes under basic conditions can also be controlled to produce either the amide or the carboxylic acid. google.com

Reduction: The nitrile group is readily reduced to a primary amine, yielding 4-(aminomethyl)pyridine (B121137) derivatives. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a key pathway to primary amines.

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile. masterorganicchemistry.com The initial reaction forms an imine salt intermediate, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com This allows for the formation of a new carbon-carbon bond and the introduction of various alkyl or aryl groups at the 4-position of the pyridine ring, adjacent to a newly formed carbonyl group. researchgate.net

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (controlled) | Carboxamide |

| Hydrolysis (full) | H₂O, H⁺ or OH⁻ (prolonged heating) | Carboxylic Acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |

| Addition of Grignard Reagent | 1. R-MgX, ether; 2. H₃O⁺ | Ketone |

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The electronic nature of the substituted pyridine ring largely determines its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation is further intensified by the powerful electron-withdrawing cyano group at the C-4 position. The presence of the thian-4-yloxy group at C-2, an electron-donating substituent, would typically direct electrophiles to the ortho and para positions (C-3 and C-5). However, the overwhelming deactivation of the ring by the nitrogen atom and the cyano group makes electrophilic substitution highly unlikely, requiring harsh conditions that are likely to degrade the molecule. wikipedia.orglecturio.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, particularly with an electron-withdrawing group like a nitrile, is activated for nucleophilic aromatic substitution. stackexchange.comechemi.com Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C-2 and C-4) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.com In 2-(Thian-4-yloxy)pyridine-4-carbonitrile, the C-2 and C-6 positions are activated by the ring nitrogen, and the C-2 and C-6 positions are also activated by the C-4 cyano group. While the C-2 position is already substituted, attack at C-6 could be possible. Furthermore, the cyano group at C-4 can itself act as a leaving group in some SNAr reactions, being displaced by strong nucleophiles like lithium amides. researchgate.net

Transformations Involving the Thian-4-yloxy Substituent

The thian-4-yloxy group offers two main sites of reactivity: the sulfur atom of the thiane (B73995) ring and the ether oxygen linkage.

Reactions of the Cyclic Thioether (Thian Ring)

Thiane, also known as tetrahydrothiopyran, is a saturated six-membered cyclic thioether. wikiwand.comwikipedia.org The sulfur atom in the thiane ring behaves as a typical thioether, possessing nucleophilic character due to its lone pairs of electrons.

Oxidation: The sulfur atom can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. masterorganicchemistry.com Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions, will typically yield the corresponding thiane-1-oxide. nih.govnih.gov The use of stronger oxidizing agents or more forcing conditions leads to the formation of the thiane-1,1-dioxide (a sulfone). rsc.org Both electronic and steric factors influence the rate of thioether oxidation. nih.gov

Alkylation: As a nucleophile, the sulfur atom can react with electrophiles, such as alkyl halides, in Sₙ2 reactions. wikipedia.org This results in the formation of a sulfonium (B1226848) salt, a positively charged species that can be useful as an intermediate in further synthetic transformations.

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Oxidation (to Sulfoxide) | H₂O₂ or m-CPBA (1 equiv.) | Sulfoxide |

| Oxidation (to Sulfone) | H₂O₂ or m-CPBA (>2 equiv.) | Sulfone |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt |

Cleavage and Modification of the Ether Linkage

The ether bond connecting the pyridine and thiane rings is an aryl-alkyl ether. Such ethers are generally stable but can be cleaved under specific, often harsh, conditions.

Acidic Cleavage: The most common method for cleaving aryl-alkyl ethers is treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgresearchgate.net The reaction mechanism involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). wikipedia.org A halide ion then acts as a nucleophile, attacking the alkyl carbon (C-4 of the thiane ring) via an Sₙ2 mechanism, leading to the formation of 2-hydroxypyridine-4-carbonitrile and 4-halothiane. Cleavage of the aryl C-O bond is much more difficult and generally does not occur. In some cases, C-O bond cleavage of 2-alkoxypyridyl fragments can be mediated by transition metal complexes. rsc.org

Intramolecular Rearrangement Reactions and Cyclization Pathways

The specific arrangement of functional groups in this compound makes it a potential candidate for certain intramolecular reactions.

Smiles-type Rearrangements

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.org The general requirements for this reaction are present in the molecule: an aromatic ring activated by an electron-withdrawing group, and a side chain terminating in a nucleophilic group, connected by a linker (in this case, the ether oxygen). wikipedia.org

For a Smiles rearrangement to occur in this specific molecule, a nucleophile would need to be generated within the thiane ring system, likely requiring prior modification of the thiane moiety. If a nucleophilic group (like an amine or thiol) were introduced onto the thiane ring, it could potentially attack the C-2 position of the highly electrophilic pyridine ring. The pyridine ring is activated towards nucleophilic attack by the cyano group. wikipedia.org This would result in the cleavage of the C2-O bond and the formation of a new bond between the pyridine C-2 and the nucleophile from the side chain.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. wikipedia.orgnumberanalytics.com A key requirement for the Thorpe-Ziegler cyclization is the presence of two nitrile groups within the same molecule (an α,ω-dinitrile), which can cyclize to form a cyclic ketone after hydrolysis. wikipedia.orgbuchler-gmbh.comresearchgate.net

As this compound is a mono-nitrile, it cannot undergo a direct intramolecular Thorpe-Ziegler cyclization. chem-station.com However, it could serve as a precursor for a substrate capable of such a reaction. For example, if the thiane ring were opened and a second nitrile group was introduced at the end of the resulting alkyl chain, the modified molecule would then possess the necessary dinitrile functionality for a potential Thorpe-Ziegler cyclization.

Oxidative and Reductive Transformations of the Compound

The presence of both a sulfur atom in the thian ring and a nitrile group on the pyridine ring makes this compound susceptible to both oxidative and reductive transformations at these specific sites.

The sulfur atom of the thian moiety is prone to oxidation, which can typically proceed in a stepwise manner to yield the corresponding sulfoxide and subsequently the sulfone. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents are generally employed for the synthesis of sulfoxides, while stronger oxidants will typically lead to the formation of the sulfone.

Conversely, the nitrile group is a key functional handle for reductive transformations, most notably its reduction to a primary amine. This transformation is a valuable tool in synthetic chemistry for the introduction of a reactive amino group, which can be further functionalized. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Interactive Table 1: Oxidative and Reductive Transformations

| Transformation | Reagent/Conditions | Product |

| Oxidation | ||

| Sulfide to Sulfoxide | Mild oxidizing agent (e.g., H₂O₂, NaIO₄) | This compound S-oxide |

| Sulfide to Sulfone | Strong oxidizing agent (e.g., KMnO₄, m-CPBA) | This compound S,S-dioxide |

| Reduction | ||

| Nitrile to Primary Amine | Strong reducing agent (e.g., LiAlH₄, H₂/Raney Ni) | (2-(Thian-4-yloxy)pyridin-4-yl)methanamine |

Carbon-Carbon Bond Formation Strategies Utilizing this compound (e.g., Coupling Reactions, Knoevenagel Condensation)

The aromatic pyridine ring and the activating effect of the cyano group in this compound present opportunities for various carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of more complex molecular architectures.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for the formation of C-C bonds. wikipedia.orgwikipedia.org For this compound to participate in these reactions, it would typically first need to be functionalized to introduce a suitable handle for coupling, such as a halogen or a boronic acid derivative. For instance, if a bromo or iodo substituent were present on the pyridine ring, it could readily undergo Suzuki coupling with a variety of boronic acids or Heck coupling with alkenes. researchgate.netorganic-chemistry.org The electron-withdrawing nature of the cyano group can influence the reactivity of the pyridine ring in these transformations.

Knoevenagel Condensation: The classical Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org While this compound does not possess an aldehyde or ketone function, the nitrile group could potentially be hydrolyzed to a carboxylic acid and then reduced to an aldehyde, which could then participate in a Knoevenagel condensation. Alternatively, the methylene groups of the thian ring, being adjacent to the sulfur and oxygen atoms, could potentially be activated for deprotonation under strong basic conditions, allowing for condensation with electrophiles, though this is a less conventional application of the Knoevenagel reaction. A more direct approach would be the reaction of a pyridinecarbaldehyde with an active methylene compound. bas.bg

Interactive Table 2: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Halogenated derivative of the title compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted pyridine derivative |

| Heck Reaction | Halogenated derivative of the title compound, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene-substituted pyridine derivative |

| Knoevenagel Condensation | Aldehyde derivative of the title compound, Active methylene compound (e.g., malononitrile) | Base (e.g., piperidine (B6355638), pyridine) | α,β-unsaturated nitrile |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule. A ¹H NMR spectrum would be expected to reveal the chemical shifts, integration, and coupling patterns of all hydrogen atoms, confirming the connectivity of the pyridine (B92270) and thian rings. Similarly, a ¹³C NMR spectrum would identify all unique carbon environments within the molecule.

Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities for 2-(Thian-4-yloxy)pyridine-4-carbonitrile, are not available in the reviewed scientific literature.

Table 1: Expected NMR Data (Hypothetical) (Note: The following table is a hypothetical representation of expected data. No experimental data was found.)

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |

| Pyridine-H | Data Not Available | Data Not Available | Pyridine-C (quaternary) | Data Not Available |

| Thian-CH (O-linked) | Data Not Available | Data Not Available | Pyridine-CH | Data Not Available |

| Thian-CH₂ (adjacent to S) | Data Not Available | Data Not Available | Thian-CH (O-linked) | Data Not Available |

| Thian-CH₂ (adjacent to CH) | Data Not Available | Data Not Available | Thian-CH₂ | Data Not Available |

| CN (Nitrile) | Data Not Available |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would be expected for the C≡N (nitrile), C-O-C (ether), and C=N/C=C (pyridine ring) functional groups.

A search for published experimental IR spectra or a list of characteristic absorption peaks (ν) in cm⁻¹ for this compound did not yield any specific results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum for this compound would be expected to show absorption maxima (λ_max) corresponding to the electronic transitions within the substituted pyridine ring system.

Detailed experimental UV-Vis spectroscopic data, including absorption maxima and molar absorptivity coefficients for this specific molecule, have not been reported in the accessible literature.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.

Specific mass spectrometry data, such as the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments for this compound, are not documented in the searched scientific databases.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₁₁H₁₂N₂OS), the theoretical elemental composition can be calculated.

However, no published experimental results from elemental analysis were found to verify these theoretical values.

Table 2: Theoretical Elemental Composition

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 59.97 | Data Not Available |

| Hydrogen (H) | 5.49 | Data Not Available |

| Nitrogen (N) | 12.72 | Data Not Available |

| Oxygen (O) | 7.26 | Data Not Available |

| Sulfur (S) | 14.56 | Data Not Available |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of the thian and pyridine rings and their relative orientation.

There is no evidence in the scientific literature of the successful crystallization of this compound or any subsequent X-ray diffraction analysis.

Raman Spectroscopy for Complementary Vibrational Studies

Raman spectroscopy provides information on molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds. A Raman spectrum could offer further details on the skeletal vibrations of the heterocyclic rings.

No experimental Raman spectroscopic data for this compound has been found in the public domain.

Computational and Theoretical Chemistry Investigations of 2 Thian 4 Yloxy Pyridine 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules.

Optimized Molecular Geometries and Vibrational Frequency Analysis

A DFT study would first determine the most stable three-dimensional arrangement of atoms in the 2-(Thian-4-yloxy)pyridine-4-carbonitrile molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Following optimization, a vibrational frequency analysis would be performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict its infrared and Raman spectra.

Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distribution)

This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. Visualizing the spatial distribution of these orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions.

Quantum Chemical Analysis of Intramolecular Bonding and Intermolecular Interactions

Further quantum chemical analyses would elucidate the nature of bonding within the molecule and how molecules interact with each other in a condensed phase.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to characterize chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (e.g., the density itself, its Laplacian, and the energy densities), one can classify interactions as covalent, ionic, or hydrogen bonds, and quantify their strength.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemist's intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. This method is particularly useful for quantifying charge transfer between orbitals, understanding hyperconjugative interactions, and assessing the stability endowed by these interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Without dedicated research on this compound, the specific data for these analyses, including optimized geometric parameters, HOMO-LUMO energies, topological data from QTAIM, NBO interaction energies, and Hirshfeld surface contact percentages, remain undetermined.

Potential Energy Surface (PES) Scanning and Conformational Analysis

A Potential Energy Surface (PES) scan is a computational method used to explore the energy landscape of a molecule as a function of its geometry. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES scan can identify stable conformations (energy minima) and the energy barriers (transition states) between them.

For this compound, a key area of conformational flexibility lies in the torsion angles around the C-O-C ether linkage connecting the pyridine (B92270) and thiane (B73995) rings. A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, would be particularly informative. This analysis would reveal the most energetically favorable spatial arrangements of the two ring systems. It is anticipated that the molecule would exhibit distinct low-energy conformations, which could have implications for its biological activity and physical properties. The results of such an analysis can be summarized in a table detailing the relative energies of the identified conformers.

Table 1: Hypothetical Conformational Analysis Results for this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 180° (anti-periplanar) | 0.00 |

| 2 | 60° (gauche) | 1.5 |

Note: This table is illustrative and represents the type of data that would be generated from a PES scan.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing a "computational microscope" to view its motions and conformational changes over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound behaves in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

An MD simulation of this compound would likely show fluctuations around the low-energy conformations identified by the PES scan. Key parameters to analyze from an MD trajectory include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify regions of high flexibility. Such simulations could also provide insights into the formation of intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

Computational Studies of Solvent Effects on Electronic and Geometric Properties

The surrounding solvent can significantly influence the properties of a molecule. Computational studies can model these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium.

For this compound, studying the effects of different solvents (e.g., polar protic, polar aprotic, and nonpolar) on its geometric parameters (bond lengths and angles) and electronic properties (dipole moment, molecular electrostatic potential) would be highly valuable. It is expected that polar solvents would have a more pronounced effect on the electronic properties due to the presence of heteroatoms (N, O, S) and the nitrile group. These studies help in understanding the compound's behavior in different chemical environments, which is crucial for predicting its solubility and reactivity.

Molecular Docking Simulations for Chemical Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant biological target. The simulation would predict the binding mode and affinity, providing a binding energy score (e.g., in kcal/mol) and identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These predictions can guide the design of new derivatives with improved potency and selectivity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr234, Phe345, Leu123 |

Note: This table is for illustrative purposes and represents the type of data generated from a molecular docking simulation.

Structure Activity Relationship Sar Studies and Molecular Design Principles in Chemical Research

Influence of Pyridine (B92270) Substitution Patterns on Chemical Reactivity and Properties

The pyridine ring is a fundamental scaffold in numerous biologically active compounds. nih.govnih.gov Its chemical personality is significantly modulated by the nature and position of its substituents. In 2-(Thian-4-yloxy)pyridine-4-carbonitrile, the ring is substituted at the 2- and 4-positions.

The 4-carbonitrile (-CN) group is a potent electron-withdrawing group (EWG). Its presence significantly lowers the electron density of the pyridine ring, particularly at the ortho (3- and 5-) and para (2- and 6-) positions relative to the nitrile. This electronic influence has several consequences:

Reactivity: The electron-deficient nature of the ring makes it less susceptible to electrophilic substitution but more prone to nucleophilic aromatic substitution, especially at positions ortho and para to the nitrile group. abertay.ac.uk

Acidity/Basicity: The pyridine nitrogen's basicity is considerably reduced due to the inductive and resonance effects of the nitrile group. This can affect the compound's pharmacokinetic profile, including its solubility and ability to form salts.

Intermolecular Interactions: The nitrile group can act as a hydrogen bond acceptor, influencing how the molecule interacts with biological targets.

The 2-(Thian-4-yloxy) group is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can be delocalized into the pyridine ring through resonance. This partially counteracts the electron-withdrawing effect of the nitrile group. The interplay between the EDG at position 2 and the EWG at position 4 creates a "push-pull" electronic system that can enhance dipolar character and influence binding affinity to target proteins. nih.govrsc.org

Studies on various pyridine derivatives have shown that the type and position of substituents are critical for biological activity. For instance, the introduction of EWGs at the 4-position of certain iron-pyridinophane complexes resulted in higher yields in catalytic C-C coupling reactions, directly correlating with the electronic properties of the substituent. nih.gov Conversely, in studies on antiproliferative pyridine derivatives, the presence of groups like -OH or -NH2 enhanced activity, while bulky groups or halogens were detrimental. nih.govnih.govscilit.com This highlights the sensitive dependence of a compound's function on its substitution pattern.

Table 1: Electronic Influence of Substituents on the Pyridine Ring

| Position | Substituent | Electronic Effect | Influence on Ring Reactivity |

|---|---|---|---|

| 4 | -CN (Carbonitrile) | Strong Electron-Withdrawing | Deactivates towards electrophilic attack; Activates towards nucleophilic attack. |

Role of the Thian Ring and its Substituents on Molecular Properties

Gas-phase studies have determined that the thian ring predominantly adopts a chair conformation . scispace.com This conformation minimizes steric and torsional strain. In the context of this compound, the ether linkage can be either axial or equatorial. The equatorial position is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions. This conformational preference dictates the spatial orientation of the pyridine moiety relative to the thian ring, which can be crucial for fitting into a protein's binding pocket.

The presence of the sulfur heteroatom, compared to a methylene (B1212753) group in cyclohexane, introduces specific properties:

Bond Lengths and Angles: The C-S bonds (approx. 1.81 Å) are longer than C-C bonds (approx. 1.54 Å), and the C-S-C bond angle (approx. 97-99°) is smaller than the tetrahedral angle. scispace.com These geometric differences alter the ring's precise dimensions compared to cyclohexane. mdpi.com

Polarity and Interactions: The sulfur atom is more polarizable than carbon and can participate in non-covalent interactions, such as chalcogen bonding, which may contribute to binding affinity.

Substituents on the thian ring would further modulate these properties. While the parent compound is unsubstituted on the thian ring, hypothetical modifications could be used to fine-tune its properties, for example, by adding alkyl groups to explore steric limits in a binding site or polar groups to seek additional hydrogen bonding interactions.

Impact of the Ether Linkage on Conformational Flexibility and Intermolecular Interactions

The ether linkage (-O-) connecting the pyridine and thian rings is a critical structural element that affords a degree of conformational flexibility while also influencing potential intermolecular interactions. researchgate.net

Conformational Flexibility: Rotation is possible around the C(pyridine)-O and O-C(thian) single bonds. This flexibility allows the two ring systems to adopt various relative orientations. While there are preferred low-energy conformations, the molecule is not rigidly locked in a single state. This conformational adaptability can be advantageous for induced-fit binding to a biological target. However, excessive flexibility can be entropically unfavorable upon binding. The specific dihedral angles adopted will be influenced by steric hindrance and electronic interactions between the two rings.

Intermolecular Interactions: The ether oxygen possesses lone pairs of electrons, making it a potent hydrogen bond acceptor . This capability allows the molecule to form a hydrogen bond with a suitable donor group (e.g., an -NH or -OH group) on a receptor, which can be a key anchoring point for binding.

The geometry of the ether linkage is also significant. The C-O-C bond angle is typically around 110-118°, influencing the spatial relationship between the two connected ring systems.

Table 2: Properties Conferred by the Ether Linkage

| Property | Description | Implication for SAR |

|---|---|---|

| Flexibility | Rotatable C-O bonds allow for multiple conformations. | Can facilitate induced-fit binding but may carry an entropic penalty. |

| Hydrogen Bonding | Oxygen atom acts as a hydrogen bond acceptor. | Provides a potential key interaction point with a biological target. |

Bioisosteric Replacement Strategies in Scaffold Modification

Bioisosteric replacement is a widely used strategy in drug design to modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. researchgate.net For the this compound scaffold, several bioisosteric modifications could be envisioned to probe the SAR.

Thian Ring Replacement: The thian ring could be replaced by other six-membered rings to investigate the importance of the sulfur atom and ring conformation.

Cyclohexane: Replacing sulfur with a methylene group would remove the heteroatom's polarity and hydrogen bonding capability, clarifying the role of the sulfur atom in binding.

Tetrahydropyran (Oxane): Replacing sulfur with oxygen would introduce another hydrogen bond acceptor and alter the ring's geometry. This is a common isostere, as seen in the synthesis of related ALK5 inhibitors. nih.gov

Piperidine (B6355638): Replacing sulfur with a nitrogen atom (NH) would introduce a hydrogen bond donor and a basic center, significantly altering the compound's physicochemical properties.

Nitrile Group Replacement: The 4-carbonitrile group is a key electron-withdrawing and hydrogen bond-accepting moiety. It could be replaced by other groups with similar electronic or steric properties.

Halogens (e.g., -Cl, -F): These are also electron-withdrawing but are smaller and have different interaction potentials.

Nitro (-NO2): Another strong electron-withdrawing group.

Amide (-CONH2) or Ketone (-COCH3): These groups maintain hydrogen bond accepting capabilities and planarity but have different steric and electronic profiles.

Ether Linkage Modification: The ether linkage could be altered to change flexibility or polarity.

Thioether (-S-): Replacing oxygen with sulfur would increase lipophilicity and alter the bond angles and lengths.

Amine (-NH-): This would introduce a hydrogen bond donor and a basic site.

Each of these modifications would systematically probe the specific interactions and properties required for biological activity, guiding the design of more potent and selective analogs.

Computational Approaches to Structure-Activity Relationship Elucidation

Computational chemistry provides powerful tools to rationalize and predict the SAR of molecules like this compound, often guiding synthetic efforts. mdpi.com

Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties (or "quantum chemical parameters") that correlate with reactivity and biological activity. gkyj-aes-20963246.comproquest.comresearchgate.net These include:

Molecular Electrostatic Potential (MEP) Maps: These visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. gkyj-aes-20963246.com

Atomic Charges: Calculating the partial charges on each atom can help identify sites for electrostatic interactions. proquest.com

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the preferred binding mode and orientation of the compound within the active site. This allows for a visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps explain the observed activity of different analogs. Docking studies can be used to prioritize which proposed bioisosteric replacements are most likely to be successful. gkyj-aes-20963246.com

Conformational Analysis: Computational methods can be used to explore the conformational landscape of the molecule, particularly the flexibility of the ether linkage and the puckering of the thian ring. By identifying the lowest energy conformations, researchers can understand the likely three-dimensional shape of the molecule in solution and when binding to its target. researchgate.net

These computational approaches provide a theoretical framework that complements experimental SAR data, enabling a more rational and efficient molecular design process.

Emerging Research Directions and Advanced Chemical Applications

2-(Thian-4-yloxy)pyridine-4-carbonitrile as a Versatile Synthetic Intermediate for Complex Molecules

The molecular architecture of this compound, featuring a pyridine (B92270) ring, a nitrile group, and a thiane (B73995) moiety, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening pathways to a variety of functionalized derivatives. The pyridine nitrogen offers a site for N-oxidation or quaternization, altering the electronic properties and reactivity of the ring.

Furthermore, the ether linkage and the sulfur atom in the thiane ring could be targets for cleavage or oxidation, respectively, providing additional handles for synthetic transformations. While specific examples of its use are not widely documented, it is plausible that this compound could serve as a building block for novel pharmaceuticals, agrochemicals, or materials, leveraging the combined properties of its constituent functional groups.

Applications in Materials Chemistry, including Functional Materials and Coordination Polymers

Pyridine-carbonitrile derivatives are known to be valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the nitrile group can both coordinate to metal centers, potentially leading to the formation of multidimensional networks. nih.govrsc.orgmdpi.com The presence of the thiane group in this compound could introduce additional coordination sites through the sulfur atom, possibly leading to polymers with unique topologies and properties.

These materials could find applications in gas storage, catalysis, and sensing. The aromatic pyridine core also suggests potential for the development of functional organic materials with interesting photophysical or electronic properties. However, specific studies detailing the use of this compound in materials chemistry have not been identified.

Catalytic Roles and Ligand Design Incorporating this compound Scaffolds

The pyridine and thiane functionalities within this compound make it an interesting scaffold for the design of novel ligands for catalysis. The nitrogen and sulfur atoms can act as donor sites for metal coordination, forming stable complexes that could exhibit catalytic activity. Modification of the pyridine ring or the thiane moiety could be used to tune the steric and electronic properties of the resulting ligands, thereby influencing the efficiency and selectivity of catalytic transformations.

While the direct catalytic application of this compound is not documented, the broader class of pyridine-based ligands is extensively used in various catalytic processes. Future research could explore the potential of metal complexes derived from this compound in reactions such as cross-coupling, oxidation, or asymmetric synthesis.

Derivatives in Agrochemistry and Fine Chemical Synthesis

Pyridine derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting herbicidal, insecticidal, or fungicidal properties. The specific combination of a pyridine ring, a cyano group, and a sulfur-containing heterocycle in this compound suggests that its derivatives could be explored for potential biological activity.

In fine chemical synthesis, this compound could serve as a starting material for the preparation of a range of specialty chemicals. The reactivity of the nitrile and pyridine groups allows for a variety of chemical modifications, leading to diverse molecular structures that may be of interest for various industrial applications. However, at present, there are no specific, publicly available research findings detailing the use of this compound or its direct derivatives in agrochemistry or fine chemical production.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(Thian-4-yloxy)pyridine-4-carbonitrile, and how can yield be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridine-4-carbonitrile derivatives and thian-4-ol under alkaline conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the nitrile group .

- Optimizing reaction temperature (e.g., 50–60°C) and stoichiometric ratios to reduce side products .

- Purification via column chromatography or recrystallization to achieve >99% purity .

Q. How should researchers handle discrepancies in spectroscopic data during structural validation?

- Methodological Answer :

- Cross-validate NMR and IR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- For crystallographic ambiguity, employ SHELX software (e.g., SHELXL for refinement) to resolve electron density maps .

Q. What safety protocols are essential when working with this compound?

- Methodological Answer :

- Follow hazard codes H300 (fatal if swallowed) and H315 (skin irritation) .

- Use fume hoods, nitrile gloves, and eye protection during synthesis.

- Store in airtight containers at 2–8°C to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Perform DFT calculations to map electron density distributions (e.g., Fukui indices) for nucleophilic/electrophilic sites.

- Simulate reaction pathways using software like Gaussian or ORCA to identify intermediates.

- Compare with analogs (e.g., fluorophenyl-pyridine derivatives) to assess steric/electronic effects .

Q. What strategies resolve crystallographic challenges for this compound, such as twinning or poor diffraction?

- Methodological Answer :

- Use SHELXD for experimental phasing and SHELXE for density modification .

- For twinned crystals, apply HKL-3000 integration or twin refinement protocols.

- Optimize crystal growth via vapor diffusion with mixed solvents (e.g., DCM/hexane) .

Q. How do structural modifications (e.g., substituting thian-4-yl with piperidinyl) impact biological activity?

- Methodological Answer :

- Synthesize analogs (e.g., 2-(piperidin-4-yloxy)pyridine-4-carbonitrile) and compare via SAR studies.

- Test antimicrobial efficacy using MIC assays or cytotoxicity via MTT on cancer cell lines.

- Reference pyridine-thiophene hybrids (e.g., ) to assess heterocyclic synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.